Cas no 1260839-45-9 (2-Fluoro-6-iodo-3-methylbenzaldehyde)

2-Fluoro-6-iodo-3-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
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- 2-FLUORO-6-IODO-3-METHYLBENZALDEHYDE
- 2-Fluoro-6-iodo-3-methylbenzaldehyde
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- インチ: 1S/C8H6FIO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3
- InChIKey: GTRBZEOGYRBHNY-UHFFFAOYSA-N
- SMILES: IC1C=CC(C)=C(C=1C=O)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 151
- XLogP3: 2.5
- トポロジー分子極性表面積: 17.1
2-Fluoro-6-iodo-3-methylbenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR00AHCE-1g |
2-Fluoro-6-iodo-3-methylbenzaldehyde |
1260839-45-9 | 95% | 1g |
$491.00 | 2025-02-17 | |
Aaron | AR00AHCE-500mg |
2-Fluoro-6-iodo-3-methylbenzaldehyde |
1260839-45-9 | 95% | 500mg |
$369.00 | 2025-02-17 | |
Alichem | A019144424-1g |
2-Fluoro-6-iodo-3-methylbenzaldehyde |
1260839-45-9 | 95% | 1g |
$400.00 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261930-1g |
2-Fluoro-6-iodo-3-methylbenzaldehyde |
1260839-45-9 | 97% | 1g |
¥5239.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261930-500mg |
2-Fluoro-6-iodo-3-methylbenzaldehyde |
1260839-45-9 | 97% | 500mg |
¥3146.00 | 2024-08-09 |
2-Fluoro-6-iodo-3-methylbenzaldehyde 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
2-Fluoro-6-iodo-3-methylbenzaldehydeに関する追加情報
2-Fluoro-6-Iodo-3-Methylbenzaldehyde: A Comprehensive Overview
2-Fluoro-6-Iodo-3-Methylbenzaldehyde, also known by its CAS number 1260839-45-9, is a fascinating organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzaldehyde backbone substituted with fluorine, iodine, and methyl groups at specific positions. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable molecule for various applications.
The synthesis of 2-Fluoro-6-Iodo-3-Methylbenzaldehyde typically involves multi-step organic reactions, often employing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. Recent studies have highlighted the importance of precise control over reaction conditions to achieve high yields and purity. For instance, researchers have explored the use of microwave-assisted synthesis to optimize the formation of this compound, demonstrating the potential for scalable production methods.
One of the most notable features of 2-Fluoro-6-Iodo-3-Methylbenzaldehyde is its versatility in chemical transformations. The iodine substituent at the 6-position serves as an excellent leaving group, enabling various substitution reactions. This property has been exploited in the synthesis of biologically active compounds, where the iodine can be replaced with other functional groups to modulate pharmacological activity. Recent findings in medicinal chemistry have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties.
In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the identity and purity of 1260839-45-9. These methods provide detailed insights into the molecular structure, aiding in the development of novel synthetic pathways and quality control measures.
The application of 2-Fluoro-6-Iodo-3-Methylbenzaldehyde extends beyond traditional chemical synthesis. Its unique electronic properties make it a candidate for use in advanced materials, such as organic semiconductors and sensors. Emerging research has explored its potential in optoelectronic devices, where its ability to absorb specific wavelengths of light could be harnessed for energy-efficient applications.
In conclusion, 2-Fluoro-6-Iodo-3-Methylbenzaldehyde, with its CAS number 1260839-45-9, stands as a testament to the ingenuity and precision of modern organic chemistry. Its diverse applications and ongoing research highlight its significance in both academic and industrial settings. As new discoveries continue to emerge, this compound is poised to play an even greater role in shaping the future of chemical innovation.
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